molecular formula C18H16N4O B6505570 N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide CAS No. 1421461-67-7

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide

Cat. No.: B6505570
CAS No.: 1421461-67-7
M. Wt: 304.3 g/mol
InChI Key: ZYRWJVARDCCMOB-UHFFFAOYSA-N
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Description

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide is a complex organic compound featuring a pyrroloimidazole moiety linked to a phenyl group, which is further connected to a pyridine-2-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrroloimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrroloimidazole.

    Formation of the Pyridine-2-carboxamide: This step involves the reaction of the phenyl-substituted pyrroloimidazole with 2-chloropyridine-3-carboxamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5H,6H,7H-pyrrolo[1,2-a]pyrazol-3-yl}phenyl)pyridine-2-carboxamide
  • N-(4-{5H,6H,7H-pyrrolo[1,2-a]triazol-3-yl}phenyl)pyridine-2-carboxamide

Uniqueness

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide is unique due to its specific combination of a pyrroloimidazole core with a phenyl and pyridine-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(15-4-1-2-10-19-15)21-14-8-6-13(7-9-14)16-12-20-17-5-3-11-22(16)17/h1-2,4,6-10,12H,3,5,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWJVARDCCMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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